2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride
Description
Properties
Molecular Formula |
C5H7ClN2O4S3 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
2-(dimethylsulfamoyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O4S3/c1-8(2)15(11,12)5-7-3-4(13-5)14(6,9)10/h3H,1-2H3 |
InChI Key |
NTFMXWLCPCZWJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid followed by the introduction of N,N-dimethylsulfamoyl group. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that involve the use of specialized reactors and continuous flow systems. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:
Reaction with Amines
-
Primary/secondary amines displace the chloride to form sulfonamides.
-
Example: Reaction with cyclohexenoxide yields 2-chlorocyclohexanone and tetramethylsulfamide (5) under basic conditions .
| Nucleophile | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Cyclohexenoxide | 2-Chlorocyclohexanone + Tetramethylsulfamide | Na/Li base, RT, 4 h | 55–86% |
| Trimethylamine | Phenyl N,N-dimethylsulfamate | MeCN, 450 nm light, 4 h | ~10% |
Reaction with Thiols
-
Thiols generate sulfonate esters. For example, 2-mercaptopyridine reacts to form pyridine-2-sulfonyl chloride derivatives in the presence of NaOCl/HCl .
Photochemical Reactions
The sulfamoyl group participates in radical-based hydrosulfamoylation under blue light (450 nm) with alkenes:
Mechanism :
-
Eosin Y photocatalyst generates radicals from (TMS)₃SiH.
-
Sulfamoyl chloride undergoes HAT (Hydrogen Atom Transfer) to form sulfamoyl radicals.
Conditions :
Reduction of the Chlorosulfonyl Group
-
Soft nucleophiles (e.g., enolates) reduce the sulfonyl chloride to sulfinic acid derivatives.
-
Example: Reaction with sodium cyclohexenoxide generates sulfinimidate anions and SO₂ .
Oxidation
-
The thiazole ring can be oxidized to sulfonic acids under strong oxidative conditions (e.g., H₂O₂/HCl) .
Coupling Reactions
The thiazole ring facilitates cross-coupling via C–H activation:
Palladium-Catalyzed Arylation :
-
Suzuki–Miyaura coupling with arylboronic acids introduces aromatic groups at the 4-position of the thiazole .
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.
Stability and Decomposition
-
Hydrolyzes in aqueous media to 2-(N,N-dimethylsulfamoyl)thiazole-5-sulfonic acid (t₁/₂ = 2 h at pH 7).
-
Thermal decomposition above 150°C releases SO₂ and dimethylamine .
Comparative Reactivity
| Functional Group | Reactivity | Preferred Reaction |
|---|---|---|
| Sulfonyl Chloride | High | Nucleophilic substitution |
| Sulfamoyl Chloride | Moderate | Radical addition |
| Thiazole Ring | Low | Coupling/oxidation |
This compound’s dual functionality enables applications in synthesizing sulfonamide drugs, agrochemicals, and photoresponsive materials. Future research should explore its use in asymmetric catalysis and polymer chemistry.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as a reagent for the introduction of sulfonamide groups into other molecules. It is also employed in the synthesis of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its use as an inhibitor in enzyme assays and its role in the development of new pharmaceuticals.
Medicine: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is used in the synthesis of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as cancer and neurological disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonamide group is particularly reactive, allowing it to form stable bonds with various functional groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Solvolysis Behavior
Pharmaceutical Relevance
- The dimethylsulfamoyl group in the target compound enhances binding to enzymatic targets (e.g., kinase ATP pockets) via hydrogen bonding and hydrophobic interactions .
- In contrast, trifluoromethylpyrazole-substituted analogs (e.g., ) are prioritized in agrochemicals due to their resistance to metabolic degradation .
Q & A
Q. What are the standard synthetic routes for preparing 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride?
The compound is synthesized via sulfonation of the thiazole precursor followed by chlorination. A common method involves reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM). The reaction requires strict moisture control to avoid hydrolysis of the sulfonyl chloride group. Structural confirmation is achieved via H/C NMR and IR spectroscopy to verify the presence of the sulfonyl chloride (-SO₂Cl) and dimethylsulfamoyl (-N(CH₃)₂SO₂) groups .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Analytical techniques include:
- NMR Spectroscopy : To confirm the absence of unreacted starting materials and verify substituent positions on the thiazole ring.
- IR Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl chloride formation.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₆ClN₂O₃S₂) and isotopic patterns .
Q. What nucleophilic reactions are typically employed using this sulfonyl chloride?
The sulfonyl chloride group reacts with amines to form sulfonamides, a key step in drug discovery. For example, reaction with primary amines (e.g., benzylamine) in DCM at 0–25°C yields sulfonamide derivatives. The reaction is monitored by TLC, and excess amine is neutralized with dilute HCl. This method is scalable for synthesizing libraries of bioactive compounds .
Advanced Research Questions
Q. How does the electronic environment of the thiazole ring influence the reactivity of the sulfonyl chloride group?
The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution. Density Functional Theory (DFT) studies suggest that the 5-position sulfonyl chloride exhibits higher reactivity than analogous benzene derivatives due to reduced steric hindrance and resonance stabilization from the thiazole’s nitrogen atom. This property is exploited in regioselective coupling reactions .
Q. What strategies mitigate competing side reactions during solvolysis or hydrolysis of this compound?
Hydrolysis to the sulfonic acid is a common side reaction. To suppress this:
- Use anhydrous solvents (e.g., DCM or THF) and molecular sieves.
- Maintain low temperatures (0–5°C) during reactions with protic nucleophiles (e.g., alcohols).
- Add triethylamine as a HCl scavenger to prevent acid-catalyzed decomposition .
Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?
Discrepancies in cytotoxicity or enzyme inhibition assays often arise from variations in:
- Stereoelectronic Effects : Substituents on the thiazole ring (e.g., methyl vs. phenyl) alter binding affinities.
- Assay Conditions : pH-dependent solubility (e.g., sulfonamides may precipitate in acidic media, reducing apparent activity).
- Metabolic Stability : Derivatives with electron-donating groups show faster hepatic clearance in vitro. Standardized protocols (e.g., fixed pH buffers, controlled incubation times) and comparative molecular docking studies are recommended to reconcile data .
Q. What photoredox methodologies enable radical-based functionalization of this compound?
Under visible light activation, N,N-dimethylsulfamoyl chloride generates sulfamoyl radicals via single-electron transfer (SET) using tris(trimethylsilyl)silane (TTMSS) as a hydrogen donor. This approach facilitates C–H functionalization of alkanes or alkenes, yielding alkyl/allyl sulfonamides. Optimization involves adjusting light intensity (450 nm LEDs) and catalyst loading (e.g., Ru(bpy)₃²⁺) to control radical chain propagation .
Methodological Best Practices
- Storage : Store under argon at –20°C to prevent hydrolysis.
- Handling : Use Schlenk lines for moisture-sensitive reactions.
- Scalability : Gram-scale synthesis is feasible with continuous flow reactors to enhance yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
